molecular formula C4H5NO2Se B14322675 Methyl (selenocyanato)acetate CAS No. 106552-79-8

Methyl (selenocyanato)acetate

Cat. No.: B14322675
CAS No.: 106552-79-8
M. Wt: 178.06 g/mol
InChI Key: VCDMIYMLDNBZGV-UHFFFAOYSA-N
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Description

Methyl (selenocyanato)acetate is an organoselenium compound characterized by a selenocyanate (-SeCN) group attached to an acetate ester backbone. Its synthesis typically involves selenocyanation reactions, such as the use of selenium dioxide (SeO₂) and selenocyanogen chloride (generated in situ from NH₄SeCN) under metal-free conditions . The compound has garnered attention for its biological applications, particularly in anticancer and antimicrobial research, owing to the redox-active properties of selenium .

Properties

IUPAC Name

methyl 2-selenocyanatoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2Se/c1-7-4(6)2-8-3-5/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDMIYMLDNBZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[Se]C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545707
Record name Methyl (selenocyanato)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106552-79-8
Record name Methyl (selenocyanato)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (selenocyanato)acetate can be synthesized through the reaction of methyl bromoacetate with potassium selenocyanate. The reaction typically occurs in an organic solvent such as acetonitrile, under reflux conditions. The general reaction scheme is as follows:

CH3COOCH2Br+KSeCNCH3COOCH2SeCN+KBr\text{CH}_3\text{COOCH}_2\text{Br} + \text{KSeCN} \rightarrow \text{CH}_3\text{COOCH}_2\text{SeCN} + \text{KBr} CH3​COOCH2​Br+KSeCN→CH3​COOCH2​SeCN+KBr

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl (selenocyanato)acetate undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide.

    Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield methyl (selenoxide)acetate, while reduction can produce methyl (selenol)acetate.

Scientific Research Applications

Methyl (selenocyanato)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (selenocyanato)acetate exerts its effects involves the interaction of the selenocyanate group with biological molecules. Selenium can be incorporated into proteins as selenocysteine, which plays a role in redox reactions and antioxidant defense. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl (selenocyanato)acetate with analogous esters featuring different substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
This compound C₄H₅NO₂Se 184.05 Selenocyanate (-SeCN), ester Anticancer, antimicrobial agents
Methyl cyanoacetate C₄H₅NO₂ 99.08 Cyano (-CN), ester Pharmaceutical intermediate, eye irritant (H319)
Methyl chloroacetate C₃H₅ClO₂ 108.52 Chloro (-Cl), ester Reacts with water to form acetic acid and methanol; incompatible with oxidizers
Methyl acetoacetate C₅H₈O₃ 116.12 Keto (-CO), ester Solvent, pharmaceutical intermediate (e.g., amphetamine synthesis)
Methyl 2-thienylacetate C₇H₈O₂S 156.20 Thienyl (aromatic sulfur), ester Research in material science and agrochemicals
Methyl 2-isothiocyanatoacetate C₄H₅NO₂S 131.15 Isothiocyanate (-NCS), ester Intermediate in organic synthesis

Reactivity and Stability

  • Selenocyanate vs. Thiocyanate/Isothiocyanate: The selenocyanate group in this compound exhibits higher nucleophilicity compared to thiocyanate (-SCN) or isothiocyanate (-NCS) derivatives due to selenium’s larger atomic radius and polarizability. This enhances its reactivity in electrophilic substitutions and cyclization reactions .
  • Hydrolysis Sensitivity: Methyl chloroacetate undergoes hydrolysis to acetic acid and methanol , whereas this compound is more stable under aqueous conditions but may release toxic H₂Se under strong acidic or reducing environments.
  • Thermal Stability: Selenium-containing compounds like this compound are generally less thermally stable than their sulfur or oxygen analogs, requiring storage at low temperatures (-20°C) .

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